

Application Note & Protocol: Regioselective Synthesis of 5-Nitrothiophene-3-carbonitrile

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Compound of Interest

Compound Name: 2-Nitrothiophene-4-carbonitrile

Cat. No.: B3425485

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Introduction & Scientific Context

Substituted nitrothiophenes are valuable precursors in medicinal chemistry and materials science. The nitro group, a versatile functional handle, can be readily reduced to an amine or participate in various nucleophilic substitution reactions, enabling the construction of complex molecular architectures[1]. This guide provides a comprehensive protocol for the synthesis of 5-nitrothiophene-3-carbonitrile (CAS 42137-23-5), a compound also referred to in literature as **2-nitrothiophene-4-carbonitrile** or **4-cyano-2-nitrothiophene**[2].

The synthesis involves the direct electrophilic nitration of thiophene-3-carbonitrile. Thiophene is an electron-rich aromatic heterocycle that is highly susceptible to electrophilic attack. However, it is also sensitive to the strongly acidic and oxidizing conditions typical of nitration reactions, which can lead to degradation and the formation of unwanted byproducts[3]. The presence of an electron-withdrawing cyano (-CN) group on the thiophene ring further complicates the reaction by deactivating the ring and influencing the position of the incoming nitro group. This protocol is designed to maximize the yield of the desired C5-nitrated isomer while minimizing side reactions.

Mechanism & Principles of Regioselectivity

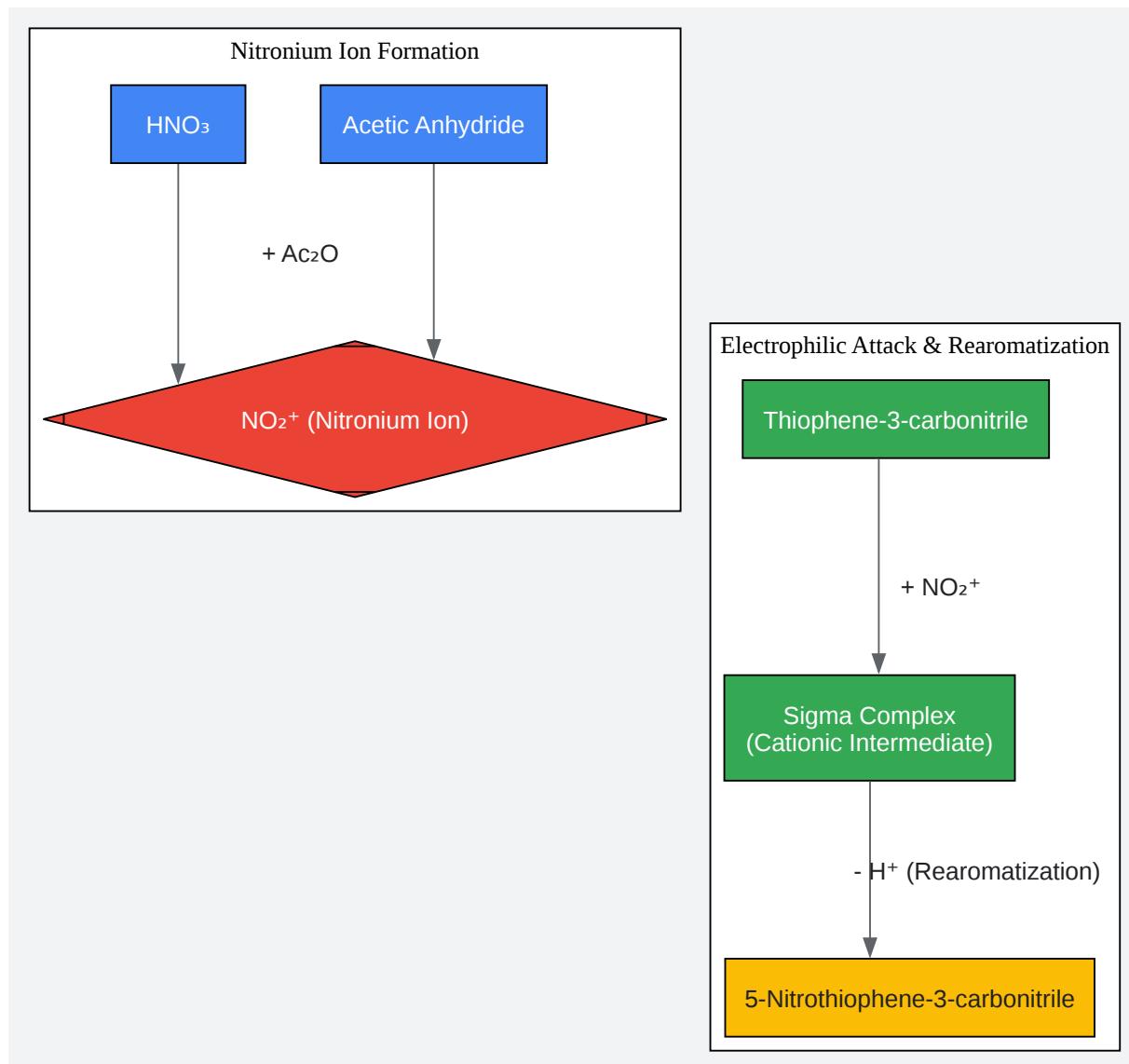
The nitration of thiophene-3-carbonitrile is a classic example of electrophilic aromatic substitution. The reaction proceeds through the formation of a highly electrophilic nitronium ion (NO_2^+), which is then attacked by the π -electron system of the thiophene ring.

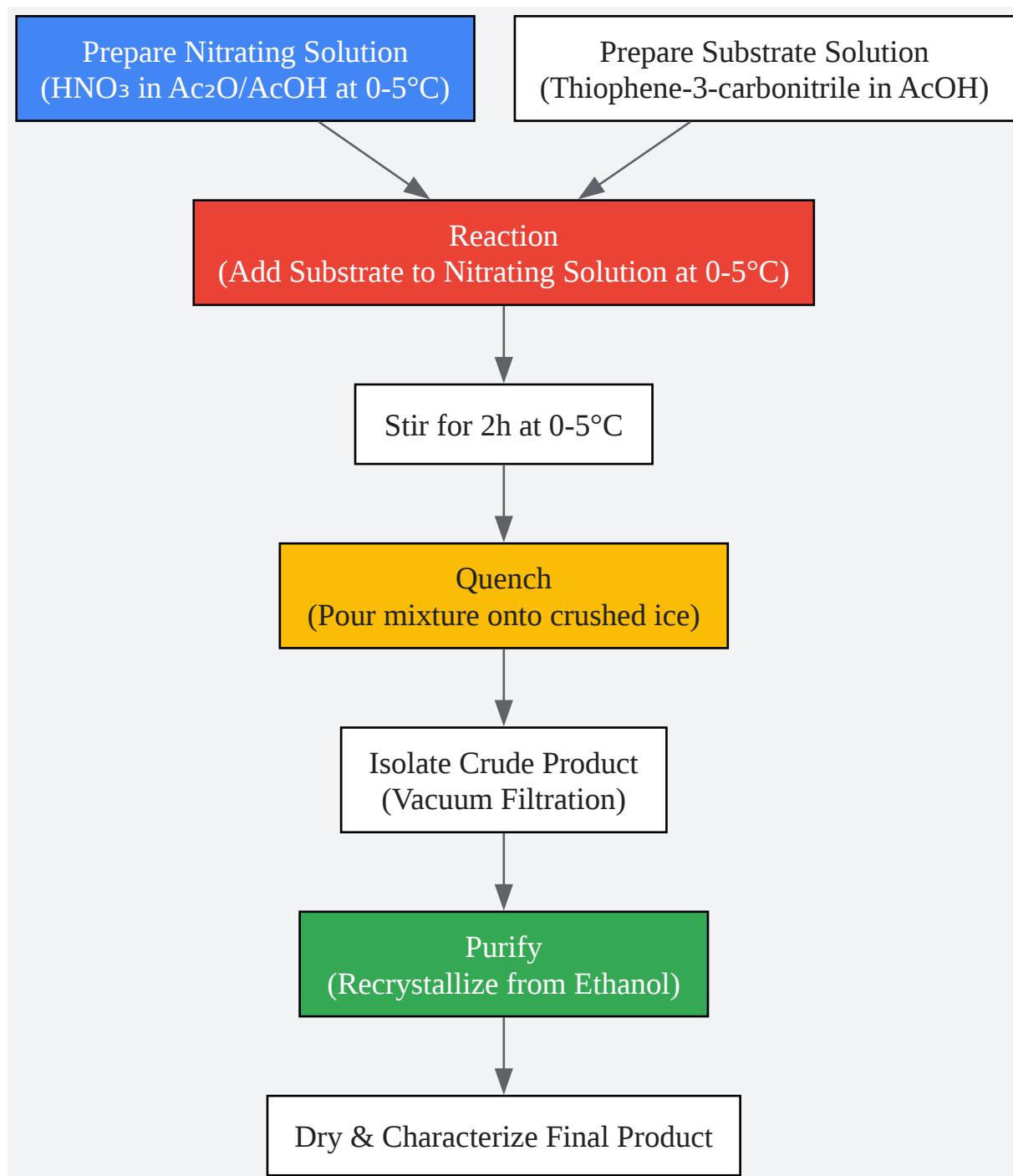
2.1 Generation of the Electrophile A common and controlled method for generating the nitronium ion for sensitive substrates is the use of acetyl nitrate, formed *in situ* from nitric acid and acetic anhydride[3][4]. This reagent is less aggressive than the conventional mixed acid ($\text{H}_2\text{SO}_4/\text{HNO}_3$) system, which often leads to oxidative decomposition of the thiophene ring[3].

2.2 Directing Effects and Regioselectivity The regiochemical outcome of the reaction is dictated by the electronic properties of the thiophene ring and the directing effect of the C3-cyano substituent.

- **Thiophene Ring Activation:** The sulfur atom directs electrophilic attack preferentially to the α -positions (C2 and C5) due to superior resonance stabilization of the resulting cationic intermediate (the sigma complex).
- **Substituent Effects:** The cyano group at the C3 position is strongly electron-withdrawing and deactivating. This effect is most pronounced at the adjacent C2 and C4 positions. The C5 position, being an α -position and furthest from the deactivating influence of the cyano group, becomes the most favorable site for electrophilic attack.

Consequently, the reaction proceeds with high regioselectivity to yield 5-nitrothiophene-3-carbonitrile as the major product.





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